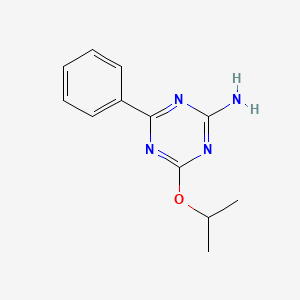

4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine

Descripción

Overview of the Compound

This compound constitutes a substituted triazine derivative with the molecular formula C₁₂H₁₄N₄O and a molecular weight of 230.27 grams per mole. The compound exhibits a distinctive structural architecture featuring a six-membered heterocyclic triazine ring system with three strategically positioned substituents. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 4-phenyl-6-propan-2-yloxy-1,3,5-triazin-2-amine, reflecting its systematic structural organization. The molecule incorporates an isopropoxy group at the 4-position, a phenyl ring at the 6-position, and an amino group at the 2-position of the triazine core.

The structural complexity of this compound arises from the integration of both electron-donating and electron-withdrawing substituents on the triazine framework. The primary amine functionality provides nucleophilic character, while the phenyl ring contributes aromatic stabilization and potential π-π interactions. The isopropoxy substituent introduces steric bulk and influences the compound's solubility profile and conformational preferences. Computational analysis reveals that the molecule possesses three rotatable bonds, primarily associated with the isopropoxy group, which provides conformational flexibility essential for biological recognition and chemical reactivity.

Table 1: Fundamental Molecular Properties of this compound

The triazine core structure represents a fundamental heterocyclic system characterized by alternating carbon and nitrogen atoms arranged in a six-membered ring configuration. This aromatic system exhibits exceptional stability due to delocalized π-electron density and symmetrical charge distribution. The 1,3,5-triazine isomer, also known as symmetrical triazine, demonstrates superior chemical stability compared to its 1,2,3-triazine and 1,2,4-triazine counterparts due to the maximized separation of nitrogen atoms within the ring structure. The incorporation of substituents at specific positions modulates both the electronic properties and spatial arrangement of the molecule, creating opportunities for selective chemical transformations and biological interactions.

Historical Context and Discovery

The historical development of triazine chemistry traces its origins to the pioneering work of Adolf Pinner in the late nineteenth century, who established fundamental synthetic methodologies for accessing substituted triazine derivatives. The Pinner triazine synthesis, developed in 1890, provided the first reliable method for preparing 2-hydroxyl-4,6-diaryl-symmetrical-triazines through the reaction of aromatic amidines with phosgene. This groundbreaking methodology laid the foundation for subsequent advances in triazine chemistry and enabled the systematic exploration of various substitution patterns on the triazine core.

The evolution of triazine synthesis methodologies has been driven by the recognition of these compounds' versatility and potential applications across diverse chemical domains. Early investigations focused primarily on the preparation of melamine and cyanuric acid derivatives, which found immediate applications in industrial processes and polymer chemistry. The development of cyanuric chloride as a key synthetic intermediate marked a significant milestone in triazine chemistry, as this compound serves as the starting point for numerous herbicides including simazine and atrazine. The systematic exploration of substituted triazines expanded significantly during the twentieth century, driven by their emerging applications in pharmaceuticals, agrochemicals, and materials science.

Table 2: Key Historical Milestones in Triazine Chemistry

The synthetic accessibility of this compound can be understood within the broader context of triazine synthetic methodology development. Advanced synthetic approaches have emerged that enable the selective introduction of diverse substituents at specific positions of the triazine ring. Patent literature from the 1960s describes comprehensive methodologies for preparing triazine esters through the direct reaction of ammonia, formaldehyde, and chloroformates, eliminating the need for intermediate isolation and providing high-yield access to functionalized triazine derivatives. These methodological advances have facilitated the preparation of compounds such as this compound with improved efficiency and selectivity.

Relevance in Contemporary Chemical Research

Contemporary chemical research has witnessed a resurgence of interest in substituted triazine derivatives, driven by their demonstrated potential in medicinal chemistry and pharmaceutical development. Recent investigations have identified triazine-based compounds as potent inhibitors of various enzymatic targets, including steroid sulfatase and cytochrome P450 enzymes. The structural framework of this compound aligns with established structure-activity relationships for bioactive triazine derivatives, suggesting potential applications in therapeutic development.

Research efforts have particularly focused on the development of triazine derivatives as anticancer agents, with multiple studies demonstrating the efficacy of substituted triazines against various cancer cell lines. The incorporation of phenyl substituents at the 6-position of the triazine ring has been associated with enhanced biological activity, while amino functionality at the 2-position provides opportunities for further chemical modification and optimization. Studies on related triazine derivatives have shown that compounds bearing aromatic substituents exhibit improved cellular uptake and target selectivity compared to their aliphatic counterparts.

The pharmaceutical relevance of triazine derivatives extends beyond anticancer applications to include thyroid hormone receptor modulation and lipid metabolism regulation. Recent clinical studies have identified triazine-based compounds as selective thyroid hormone receptor beta agonists, demonstrating significant therapeutic potential for treating dyslipidemia and metabolic disorders. The structural features present in this compound, including the phenyl aromatic system and amino functionality, are consistent with pharmacophoric requirements identified for thyroid hormone receptor selectivity.

Table 3: Contemporary Research Applications of Triazine Derivatives

Industrial applications of triazine derivatives have expanded significantly, particularly in the development of ultraviolet absorbers and photostabilizers. Triazine-based ultraviolet absorbers demonstrate superior performance compared to traditional benzotriazole-based systems, offering enhanced photostability and broader absorption spectra. The structural framework of this compound incorporates key features associated with effective ultraviolet absorption, including extended aromatic conjugation and appropriate substitution patterns for optimized spectral properties.

Scope and Objectives of the Review

This comprehensive review aims to provide a detailed examination of this compound from multiple chemical perspectives, encompassing its fundamental properties, synthetic accessibility, and potential applications. The primary objective involves establishing a complete understanding of the compound's structural characteristics and how these features influence its chemical behavior and potential utility across various domains of chemistry. The review seeks to integrate available experimental data with theoretical predictions to provide a comprehensive assessment of the compound's properties and potential.

The scope of this analysis encompasses several critical areas of investigation. First, a thorough examination of the compound's structural features and physicochemical properties will establish the foundation for understanding its chemical behavior. This includes detailed analysis of molecular geometry, electronic distribution, and intermolecular interaction capabilities. Second, the review will explore the synthetic methodologies available for accessing this compound, drawing upon established triazine chemistry principles and contemporary synthetic advances. Third, the potential applications of this compound will be evaluated based on its structural features and relationships to known bioactive compounds.

Table 4: Review Scope and Analytical Framework

| Analysis Component | Focus Areas | Methodology |

|---|---|---|

| Structural Analysis | Molecular geometry, electronic properties | Computational and experimental data |

| Synthesis Evaluation | Preparation methods, reaction mechanisms | Literature survey and mechanistic analysis |

| Application Assessment | Potential uses, structure-activity relationships | Comparative analysis with related compounds |

| Future Directions | Research opportunities, optimization strategies | Predictive modeling and trend analysis |

The analytical framework employed in this review integrates multiple sources of information to provide a comprehensive understanding of this compound. Chemical database information provides fundamental molecular properties and identifiers, while patent literature offers insights into synthetic methodologies and industrial applications. Research publications contribute understanding of structure-activity relationships and biological applications, particularly in the context of related triazine derivatives. This multifaceted approach ensures that the review addresses both fundamental chemical aspects and practical applications of the compound.

Propiedades

IUPAC Name |

4-phenyl-6-propan-2-yloxy-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-8(2)17-12-15-10(14-11(13)16-12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBWCSZMEIWKNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC(=NC(=N1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-isopropoxy-6-phenyl-1,3,5-triazine with ammonia or an amine under suitable conditions . The reaction typically requires a solvent such as dichloromethane or ethanol and may be carried out at room temperature or under reflux conditions. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity.

Análisis De Reacciones Químicas

4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different oxidation states and derivatives.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents used in these reactions include ammonia, amines, thiols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have highlighted the potential of triazine derivatives in cancer therapy. For instance, compounds similar to 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine have demonstrated significant antitumor activity against various cancer cell lines. A notable example includes a derivative that exhibited remarkable activity against melanoma cells (GI50 = ) . This suggests that the triazine scaffold could be a promising lead for developing new anticancer agents.

Inhibition of Nucleoside Transporters

Research indicates that triazine derivatives can act as inhibitors of equilibrative nucleoside transporters (ENTs), which are critical in nucleotide metabolism and cancer therapy. A study identified that certain triazine analogues selectively inhibit ENT2 over ENT1, potentially leading to more targeted therapeutic strategies in treating cancers and other diseases related to nucleotide dysregulation .

Neuropharmacological Effects

Triazine derivatives have also been explored as ligands for serotonin receptors, particularly the 5-HT6 receptor, which is implicated in cognitive functions and neuropsychiatric disorders. Some compounds within this family have shown procognitive and anxiolytic-like effects in behavioral tests, indicating their potential use in treating cognitive impairments .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of triazine derivatives is crucial for optimizing their pharmacological properties. Variations in substituents on the triazine ring significantly influence biological activity. For example, modifications such as halogenation or the introduction of different aromatic groups can enhance selectivity and potency against specific biological targets .

Synthesis and Characterization

The synthesis of this compound typically involves nucleophilic substitution reactions starting from suitable precursors such as chlorinated triazines. Characterization methods including NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Antitumor Activity

A derivative of this compound was tested against melanoma cell lines and showed significant cytotoxicity at low concentrations. This study underscores the potential for developing targeted cancer therapies based on triazine scaffolds.

Case Study 2: Selective Inhibition of ENTs

In vitro experiments demonstrated that specific analogues exhibited selective inhibition of ENT2, suggesting a pathway for developing treatments with fewer side effects by targeting specific nucleoside transport mechanisms.

Mecanismo De Acción

The mechanism of action of 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the specific biological system . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate various cellular processes through its interactions with proteins and other biomolecules .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The substituents on the triazine ring significantly influence molecular geometry, solubility, and intermolecular interactions. Key analogs and their properties are summarized below:

*Calculated based on molecular formula.

Key Observations:

- In contrast, electron-withdrawing groups (e.g., CF₃ in ) increase reactivity in nucleophilic substitution reactions .

- Crystal Packing: The morpholino-substituted analog () exhibits a chair conformation and intermolecular C–H⋯O hydrogen bonds, contributing to its high melting point (371–372°C) . The target compound’s isopropoxy group may lead to less stable crystal packing due to steric hindrance.

Anticancer Activity

- EGFR Inhibition: A morpholino-pyrazole-triazine derivative () showed potent EGFR inhibition (IC₅₀ < 1 µM) and apoptosis induction in lung cancer cells. The isopropoxy group’s larger size may hinder binding to EGFR’s ATP pocket compared to morpholino .

- Antileukemic Activity : Fluorophenyl and indole-substituted triazines () demonstrated IC₅₀ values of 2–10 µM against leukemia cell lines. The phenyl group in the target compound may enhance π-π stacking with cellular targets .

Antimicrobial Activity

Triazole derivatives () with morpholinyl or hydrazino groups exhibited antiviral and antimicrobial effects. The isopropoxy group’s lipophilicity could improve penetration into bacterial membranes .

Corrosion Inhibition

Morpholino-anilino-pyrazole triazines () inhibited steel corrosion via adsorption on metal surfaces. The target compound’s phenyl group may enhance adsorption through hydrophobic interactions .

Actividad Biológica

4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine is a compound belonging to the triazine family, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Anticancer Properties

Recent studies have indicated that compounds with a triazine core, including this compound, exhibit significant anticancer activity. For example, derivatives of triazines have shown cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 0.20 | |

| MCF-7 (Breast Cancer) | 1.25 | |

| HeLa (Cervical Cancer) | 1.03 | |

| DLD-1 (Colon Cancer) | 13.71 | |

| HT-29 (Colon Cancer) | 17.78 |

These findings suggest that the compound may inhibit key cellular pathways involved in cancer progression.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that play crucial roles in tumorigenesis. For instance, it has been noted to inhibit lysophosphatidic acid acyltransferase β (LPAAT-β), which is associated with tumor proliferation in various tissues such as the uterus and ovaries . This inhibition could lead to reduced tumor growth and metastasis.

The mechanism through which this compound exerts its biological effects involves:

- Enzyme Binding : The compound can bind to the active sites of specific enzymes or receptors, modulating their activity.

- Signal Transduction Pathways : It may interfere with cellular signaling pathways that regulate cell growth and apoptosis .

- Gene Expression Modulation : Some studies suggest that triazine derivatives can alter the expression of genes involved in apoptosis and cell cycle regulation.

Study on Cytotoxicity

A study published in MDPI reported on the cytotoxic effects of triazine derivatives on different cancer cell lines. The research highlighted that certain derivatives exhibited IC50 values indicating potent cytotoxicity against cancer cells .

Pharmacological Investigations

Another investigation focused on the pharmacological properties of related triazine compounds demonstrated their potential as modulators of various biological pathways, including those involved in inflammation and cancer progression .

Safety and Toxicology

Safety assessments have been conducted using recombinant isoforms of cytochrome P450 to evaluate the metabolic profiles of these compounds. The findings suggested minimal interaction with major drug-metabolizing enzymes, indicating a favorable safety profile for further development .

Q & A

Basic: What synthetic methods are commonly employed for preparing 4-isopropoxy-6-phenyl-1,3,5-triazin-2-amine, and how can reaction conditions be optimized?

Answer:

The synthesis of triazine derivatives typically involves nucleophilic substitution or cyclocondensation reactions. For example:

- One-pot synthesis : Microwave-assisted reactions under solvent-free conditions have been optimized for triazine derivatives. A study achieved 91% purity for a similar compound via UPLC, using THF as a solvent and controlled temperature (0°C for thiol substitutions) .

- Substituent introduction : The isopropoxy group can be introduced via alkoxylation of a chlorotriazine intermediate. Reaction optimization (e.g., solvent choice, temperature, and stoichiometry) is critical, as seen in studies where yields ranged from 7% to 24% for analogous compounds .

Key parameters : Monitor reaction progress via TLC or HPLC, and optimize microwave irradiation time/temperature to reduce side products .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Answer:

- NMR spectroscopy : H and C NMR are standard for verifying substituent positions. For example, aromatic protons in phenyl groups appear at δ 7.2–7.8 ppm, while isopropoxy methyl groups resonate near δ 1.2–1.4 ppm .

- Elemental analysis : Validate purity by comparing experimental vs. theoretical C/H/N percentages (e.g., ±0.3% deviation acceptable) .

- X-ray crystallography : Resolves non-centrosymmetric crystal structures and hydrogen-bonding networks, as demonstrated in related triazines .

Advanced: How can researchers resolve contradictory biological activity data for triazine derivatives in antileukemic assays?

Answer:

Contradictions often arise from substituent effects or assay variability. Methodological approaches include:

- 3D-QSAR modeling : Correlate electronic, steric, and hydrophobic properties of substituents (e.g., electron-withdrawing groups like -CF vs. electron-donating -OCH) with activity. A study on 18 triazines showed IC variations from 2.1–28 µM based on substituents .

- Dose-response validation : Repeat assays with standardized cell lines (e.g., Jurkat-T cells) and include positive controls (e.g., doxorubicin) to normalize inter-lab variability .

Advanced: What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitutions?

Answer:

- DFT calculations : Predict electrophilicity at the triazine core. The C-4 and C-6 positions are typically reactive due to electron deficiency.

- Molecular docking : Simulate interactions with biological targets (e.g., kinases) to prioritize substituents for synthesis. Studies on antileukemic triazines used docking scores to guide SAR .

- Solvent modeling : Use COSMO-RS to predict solubility in polar aprotic solvents (e.g., DMF or THF), which influence reaction rates .

Basic: What analytical techniques are recommended for assessing the purity of this compound?

Answer:

- UPLC/MS : Achieve >95% purity with retention time matching standards. ESI-MS can confirm the molecular ion peak (e.g., m/z 369 [M] for a related triazine) .

- Melting point analysis : Compare experimental values (e.g., 149–218°C for similar compounds) with literature to detect impurities .

Advanced: How can researchers design derivatives to improve the pharmacokinetic properties of this triazine?

Answer:

- LogP optimization : Introduce hydrophilic groups (e.g., morpholino or piperidino) to enhance solubility. A derivative with a 4-methylpiperidino group showed improved aqueous solubility .

- Pro-drug strategies : Mask polar groups (e.g., amine) with acetyl or sulfonyl moieties to enhance membrane permeability .

Advanced: What experimental evidence supports the aromatic delocalization in the triazine ring, and how does this affect reactivity?

Answer:

- X-ray crystallography : Reveals planar triazine rings with bond lengths consistent with aromaticity (e.g., C-N bonds ~1.32 Å). Delocalization increases stability but reduces electrophilicity at specific positions .

- N NMR : Chemical shifts near −200 ppm confirm aromatic character, guiding predictions of regioselectivity in substitutions .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Toxicity screening : Prioritize Ames tests for mutagenicity, as some triazines show genotoxic potential .

- PPE : Use nitrile gloves and fume hoods due to potential respiratory irritancy (observed in analogues like anilazine) .

Advanced: How can contradictions in cytotoxicity data between in vitro and in vivo models be addressed?

Answer:

- Metabolic profiling : Identify hepatic metabolites via LC-MS to assess stability. For example, N-dealkylation or hydroxylation may reduce activity in vivo .

- Pharmacokinetic studies : Measure plasma half-life and bioavailability in rodent models to adjust dosing regimens .

Advanced: What mechanistic insights explain the antileukemic activity of triazine derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.